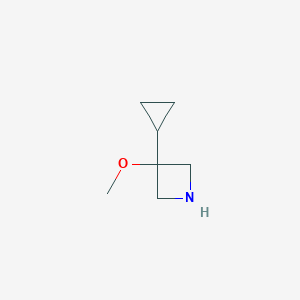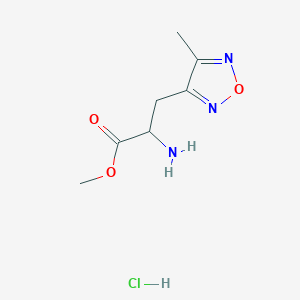![molecular formula C11H12N2O3 B13506324 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid](/img/structure/B13506324.png)
4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid is a chemical compound that features a benzoxazole ring attached to a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid typically involves the reaction of 2-aminobenzoxazole with butanoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, while the butanoic acid chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can bind to specific sites on proteins, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, or metabolism .
類似化合物との比較
Similar Compounds
Benzoxazole: A simpler compound with a similar core structure but lacking the butanoic acid chain.
2-Aminobenzoxazole: The precursor used in the synthesis of 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid.
Pemafibrate: A compound with a benzoxazole ring used as a selective peroxisome proliferator-activated receptor alpha modulator.
Uniqueness
This compound is unique due to its combination of a benzoxazole ring and a butanoic acid chain, which imparts specific chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
4-(1,3-benzoxazol-2-ylamino)butanoic acid |
InChI |
InChI=1S/C11H12N2O3/c14-10(15)6-3-7-12-11-13-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15) |
InChIキー |
ZQDMFRCRZPAAGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)NCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate](/img/structure/B13506244.png)
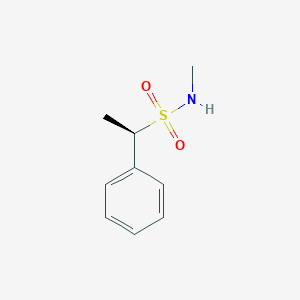

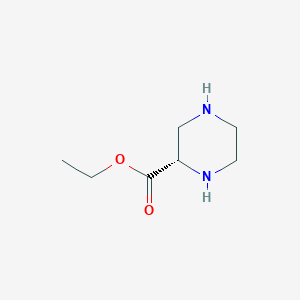
![Tert-butyl5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13506266.png)
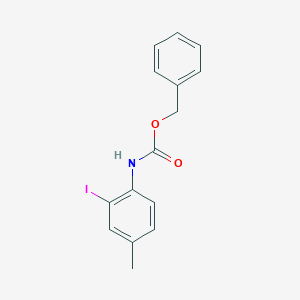

![3-[2-(Methylamino)ethoxy]aniline](/img/structure/B13506293.png)
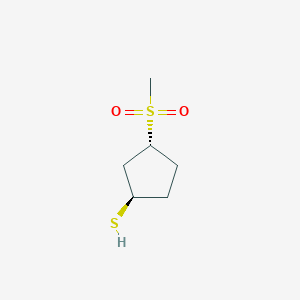

![2-Bromo-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid benzyl ester](/img/structure/B13506298.png)

